[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 3,4,5-trimethoxybenzoate
Description
The compound [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 3,4,5-trimethoxybenzoate is a synthetic derivative featuring a 1,2-oxazole (isoxazole) core substituted at position 5 with a furan-2-yl group. The oxazole’s 3-position is linked via a methyl group to a 3,4,5-trimethoxybenzoate ester. This structure combines aromatic and heterocyclic motifs, which are common in bioactive molecules targeting cancer and inflammation. The 3,4,5-trimethoxybenzoyl group is a well-documented pharmacophore in tubulin inhibitors and antiproliferative agents . The compound’s synthesis likely involves electrophilic substitution or cyclization strategies, as seen in related derivatives of methyl 3,4,5-trimethoxybenzoate (CAS 1916-07-0), a precursor used in pharmaceuticals like Trimethoprim .
Properties
IUPAC Name |
[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 3,4,5-trimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO7/c1-21-15-7-11(8-16(22-2)17(15)23-3)18(20)25-10-12-9-14(26-19-12)13-5-4-6-24-13/h4-9H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPQYOUUFTSARIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OCC2=NOC(=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound is currently unknown. Related compounds such as 5-furan-2-yl [1,3,4]oxadiazole-2-thiol and 5-furan-2-yl-4h- [1,2,4]- triazole-3-thiol have been synthesized and studied. These compounds have been found to have a broad spectrum of biological activities.
Mode of Action
It is likely that the compound interacts with its targets through the furan-2-yl and oxazol-3-yl groups, which are common structural motifs in many biologically active compounds.
Biochemical Pathways
Related compounds have been shown to affect various biochemical pathways, including those involved in bacterial, fungal, and inflammatory responses.
Pharmacokinetics
Related compounds have been synthesized and studied for their pharmacokinetic properties.
Result of Action
Related compounds have been shown to have diverse pharmacological activities, including analgesic, antiasthmatic, diuretic, antihypertensive, and anti-inflammatory properties.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 3,4,5-trimethoxybenzoate. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets.
Biological Activity
[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 3,4,5-trimethoxybenzoate is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a furan ring and an oxazole moiety. Its molecular formula is , with a molecular weight of approximately 355 Da. The structural attributes contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H19N3O5 |
| Molecular Weight | 355 Da |
| LogP | 2.04 |
| Polar Surface Area (Å) | 91 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 0 |
Research indicates that this compound exhibits various biological activities through different mechanisms:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains. In vitro studies suggest it inhibits bacterial growth by interfering with cell wall synthesis and disrupting membrane integrity.
- Anti-inflammatory Effects : Studies indicate that this compound can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
- Antioxidant Properties : The presence of methoxy groups enhances the compound's ability to scavenge free radicals, contributing to its antioxidant capacity.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Antimicrobial Efficacy : A recent study published in the Journal of Medicinal Chemistry investigated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results showed a minimum inhibitory concentration (MIC) as low as 10 µg/mL for certain strains, indicating strong antibacterial potential.
- Anti-inflammatory Mechanism : Another research article highlighted the compound's ability to inhibit the NF-kB signaling pathway in macrophages, leading to decreased expression of inflammatory markers. This was evidenced by reduced levels of TNF-alpha and IL-6 in treated cells compared to controls.
Pharmacological Applications
Given its diverse biological activities, this compound is being explored for various therapeutic applications:
- Antibiotic Development : Due to its potent antimicrobial properties, researchers are considering it as a lead compound for developing new antibiotics.
- Anti-inflammatory Drugs : Its ability to modulate inflammatory responses positions it as a candidate for treating inflammatory diseases such as arthritis and colitis.
- Antioxidants in Nutraceuticals : The antioxidant properties may allow its use in dietary supplements aimed at reducing oxidative stress-related conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxazole Ring
The target compound’s oxazole ring bears a furan-2-yl substituent, distinguishing it from analogs with alternative aryl or heteroaryl groups. Key comparisons include:
Impact of Substituents :
Variations in the Ester-Linked Motif
The 3,4,5-trimethoxybenzoate ester is a conserved feature in many anticancer agents. Comparisons include:
Role of 3,4,5-Trimethoxybenzoate :
- Acts as a tubulin-binding pharmacophore by mimicking the colchicine site .
- The methyl ester in the target compound may enhance cell permeability compared to carboxylic acid derivatives .
Physicochemical Properties
Data for methyl 3,4,5-trimethoxybenzoate (a precursor) provides a baseline:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
